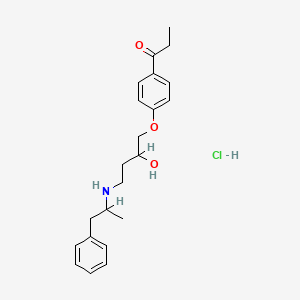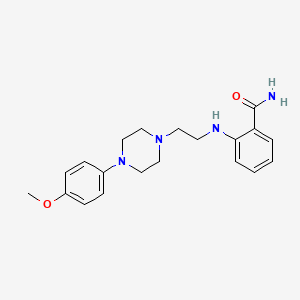
N-(2-Nitrophenyl)ethanehydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl halides These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH-) attached to a halogen atom, in this case, chlorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)ethanehydrazonoyl chloride typically involves the reaction of 2-nitroaniline with ethyl chloroformate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired hydrazonoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Nitrophenyl)ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the hydrazonoyl chloride can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazonoyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Nitrophenyl)ethanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Nitrophenyl)ethanehydrazonoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)ethanehydrazonoyl chloride
- N-(2-Chlorophenyl)ethanehydrazonoyl chloride
- N-(2,4-Dichlorophenyl)ethanehydrazonoyl chloride
Uniqueness
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts.
Propiedades
Número CAS |
39209-26-2 |
|---|---|
Fórmula molecular |
C8H8ClN3O2 |
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
(1Z)-N-(2-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-4-2-3-5-8(7)12(13)14/h2-5,11H,1H3/b10-6- |
Clave InChI |
LOGCSEYHBGGUPQ-POHAHGRESA-N |
SMILES isomérico |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl |
SMILES canónico |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
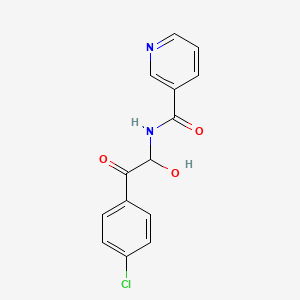
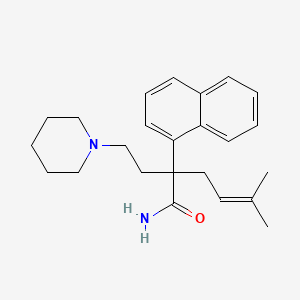
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
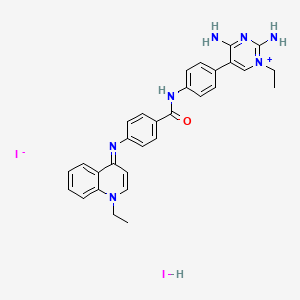

![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)

![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
